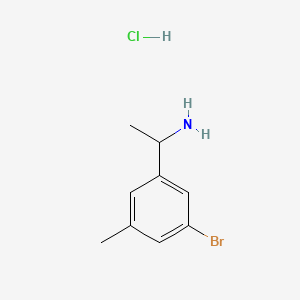
1-(3-Bromo-5-methylphenyl)ethanamine hydrochloride
Descripción general
Descripción
1-(3-Bromo-5-methylphenyl)ethanamine hydrochloride is a chemical compound with a molecular formula of C9H13BrClN . It has a wide range of applications in scientific research.
Molecular Structure Analysis
The molecular structure of 1-(3-Bromo-5-methylphenyl)ethanamine hydrochloride consists of 9 carbon atoms, 13 hydrogen atoms, 1 bromine atom, 1 chlorine atom, and 1 nitrogen atom . The average mass is 250.563 Da, and the monoisotopic mass is 248.991989 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(3-Bromo-5-methylphenyl)ethanamine hydrochloride are not fully detailed in the search results. It’s known that the compound has a molecular formula of C9H13BrClN and an average mass of 250.563 Da .Relevant Papers There are several papers related to 1-(3-Bromo-5-methylphenyl)ethanamine hydrochloride, but the specific content of these papers is not provided in the search results .
Aplicaciones Científicas De Investigación
Synthesis Applications
Synthesis of Labelled Compounds
2-Bromo-[1-14C]ethanamine hydrobromide, a related compound, was synthesized for use in labelling studies. This method demonstrates the application of bromo-ethanamine derivatives in synthesizing radiolabelled compounds for scientific research (Bach & Bridges, 1982).
Derivatives Synthesis
Preparation of various enriched ethanamine hydrochlorides and their derivatives, highlights the chemical versatility and potential for creating a variety of compounds for research applications (Yilmaz & Shine, 1988).
Reactions with Nucleophilic Reagents
Study of reactions involving bromo-trichlorobut-en-ones and nucleophilic reagents, including derivatives of bromo-ethanamines, shows its applicability in organic synthesis and chemical reaction studies (Potkin, Petkevich, & Kurman, 2007).
Novel Compound Synthesis
The synthesis of unique hydrochloride compounds from bromo-ethanamine derivatives demonstrates their utility in creating new chemical entities for various research purposes (Cheng Chuan, 2011).
Enantiomerically Pure Compounds
Development of methods to synthesize enantiomerically pure compounds starting from bromo-phenyl-ethanes, indicative of its role in stereochemical research (Zhang et al., 2014).
Metabolic and Biocidal Studies
Metabolic Studies
Investigation of the metabolism of bromo-phenethylamine derivatives in rats, contributing to the understanding of metabolic pathways and transformation products of similar compounds (Kanamori et al., 2002).
Biocidal Applications
Use of 2-(Decylthio)ethanamine hydrochloride as a multifunctional biocide with biofilm and corrosion inhibition properties, showcasing potential industrial applications (Walter & Cooke, 1997).
Analytical Chemistry
Analytical Method Development
Establishment of methods for the detection and quantification of NBOMe derivatives, related to bromo-ethanamines, in biological samples, indicating its importance in toxicological analysis (Poklis et al., 2014).
Pharmacological Studies
Investigation of derivatives for pharmacological activities, such as studying the adrenergic agents using bromo-ethanol intermediates, contributes to drug discovery research (Conde et al., 1998).
Mecanismo De Acción
The mechanism of action of 1-(3-Bromo-5-methylphenyl)ethanamine hydrochloride is not specified in the search results. It’s a compound with potential in advancing various fields of study.
Propiedades
IUPAC Name |
1-(3-bromo-5-methylphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN.ClH/c1-6-3-8(7(2)11)5-9(10)4-6;/h3-5,7H,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYNPWGFQJGLIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromo-5-methylphenyl)ethanamine hydrochloride | |
CAS RN |
2227272-47-9 | |
| Record name | Benzenemethanamine, 3-bromo-α,5-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2227272-47-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3-aminopiperidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1384591.png)


![3-methanesulfonyl-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384597.png)
![5-[5-Amino-1-(4-chlorophenyl)-1h-pyrazol-4-yl]-2,4-dihydro-3h-1,2,4-triazol-3-one](/img/structure/B1384599.png)
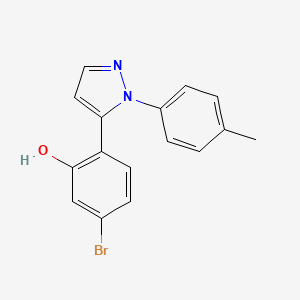
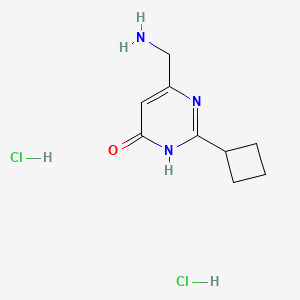
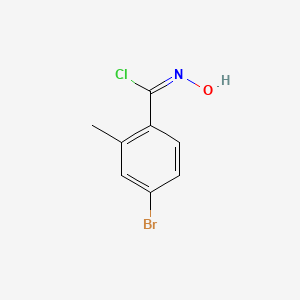
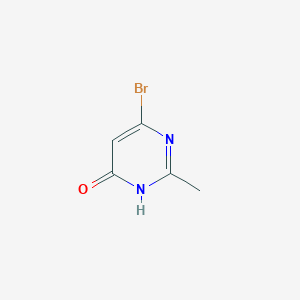
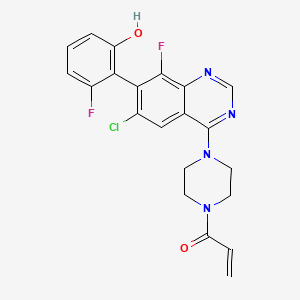

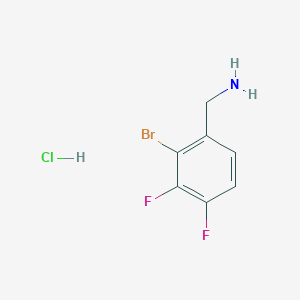
![(2-{2-[2-(4-Azidobenzoylamino)-ethoxy]-ethoxy}-ethyl)-carbamic acid tert-butyl ester](/img/structure/B1384610.png)
![3-amino-2H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B1384613.png)